

An In-Depth Technical Guide to the Physical Properties of 4-Vinylpyridine Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinylpyridine

Cat. No.: B031050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-vinylpyridine** (4-VP) monomer. The information is curated for researchers, scientists, and professionals in drug development who utilize 4-VP in polymerization, chemical synthesis, and formulation. This document presents quantitative data in accessible tables, details relevant experimental methodologies, and includes visualizations of key experimental workflows.

Core Physical and Chemical Properties

4-Vinylpyridine is a colorless to yellow liquid with a characteristic pungent odor. It is a derivative of pyridine with a vinyl group at the 4-position, making it a valuable monomer for the synthesis of functional polymers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Summary of Physical Properties

The following tables summarize the key physical properties of **4-vinylpyridine** monomer, compiled from various chemical data sources.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ N	[4]
Molecular Weight	105.14 g/mol	[4][5]
Appearance	Clear colorless to yellow-brown liquid	[5]
Odor	Pungent, unpleasant	[6]
Melting Point	< 25 °C	[4][5]
pKa (of conjugate acid)	5.62 at 25 °C	[5][6]

Property	Value and Conditions	Reference(s)
Boiling Point	62-65 °C at 15 mmHg	[5]
173.6 °C at 760 mmHg	[4]	
Density	0.975 g/mL at 25 °C	[5]
0.9800 g/cm ³ at 20 °C/4 °C	[6]	
Vapor Pressure	1.7 mmHg at 25 °C	[7]
2.28 hPa at 25 °C	[5]	
Flash Point	51.7 °C (closed cup)	[4]
125 °F (closed cup)	[5]	
Refractive Index	n _{20/D} 1.549	[5]
n _{20/D} 1.563	[4]	

Property	Solvent and Conditions	Value	Reference(s)
Solubility	Water at 20 °C	29 g/L	[4][5]
Chloroform, Methanol	Soluble	[5]	
Alcohol, Ether	Soluble	[7]	
Miscible with ethanol (1 part in 20 parts ethanol)	Clear, colorless solution	[8]	

Experimental Protocols for Property Determination

The following sections outline the general methodologies used to determine the key physical properties of **4-vinylpyridine**. These are based on standard laboratory practices and established testing protocols.

Density Measurement

The density of liquid monomers like **4-vinylpyridine** is typically determined using a pycnometer or a digital density meter.

- Protocol using a Pycnometer:
 - The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
 - It is then filled with distilled water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.
 - After drying, the pycnometer is filled with **4-vinylpyridine** at a controlled temperature.
 - The weight of the filled pycnometer is measured.
 - The density is calculated by dividing the mass of the **4-vinylpyridine** by the volume of the pycnometer.

Boiling Point Determination

The boiling point of **4-vinylpyridine**, particularly under vacuum, is determined by distillation.

- Vacuum Distillation Protocol:

- A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
- The **4-vinylpyridine** sample is placed in the distillation flask with boiling chips.
- The system is evacuated to the desired pressure (e.g., 15 mmHg).
- The sample is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound in water.[\[9\]](#)

- Shake-Flask Protocol:

- An excess amount of **4-vinylpyridine** is added to a known volume of deionized water in a sealed flask.
- The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[10\]](#)
- The mixture is then filtered or centrifuged to separate the undissolved monomer from the saturated aqueous solution.[\[9\]](#)
- The concentration of **4-vinylpyridine** in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[10\]](#)

Vapor Pressure Measurement

The vapor pressure of **4-vinylpyridine** can be determined using a static method or an effusion method.

- Static Method Protocol:
 - A small amount of **4-vinylpyridine** is placed in a thermostated, evacuated container connected to a pressure measuring device.
 - The sample is allowed to equilibrate at a specific temperature.
 - The pressure of the vapor in equilibrium with the liquid is measured directly.

Refractive Index Measurement

The refractive index is typically measured using an Abbe refractometer.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

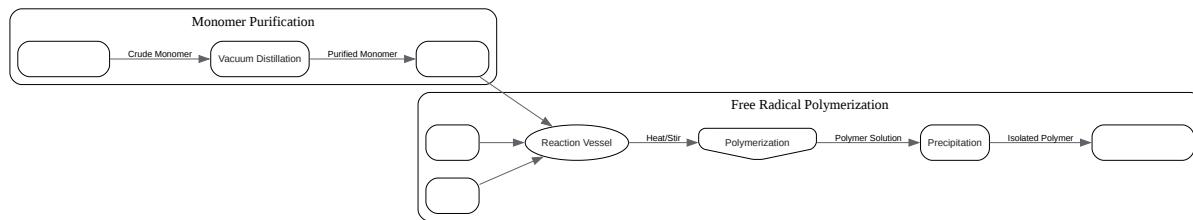
- Abbe Refractometer Protocol:
 - The prism of the Abbe refractometer is cleaned and calibrated with a standard of known refractive index.
 - A few drops of **4-vinylpyridine** are placed on the prism.[\[12\]](#)
 - The prism is closed, and the light source is adjusted.
 - The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.[\[11\]](#)
 - The refractive index is read from the scale, and the temperature is recorded.[\[12\]](#)

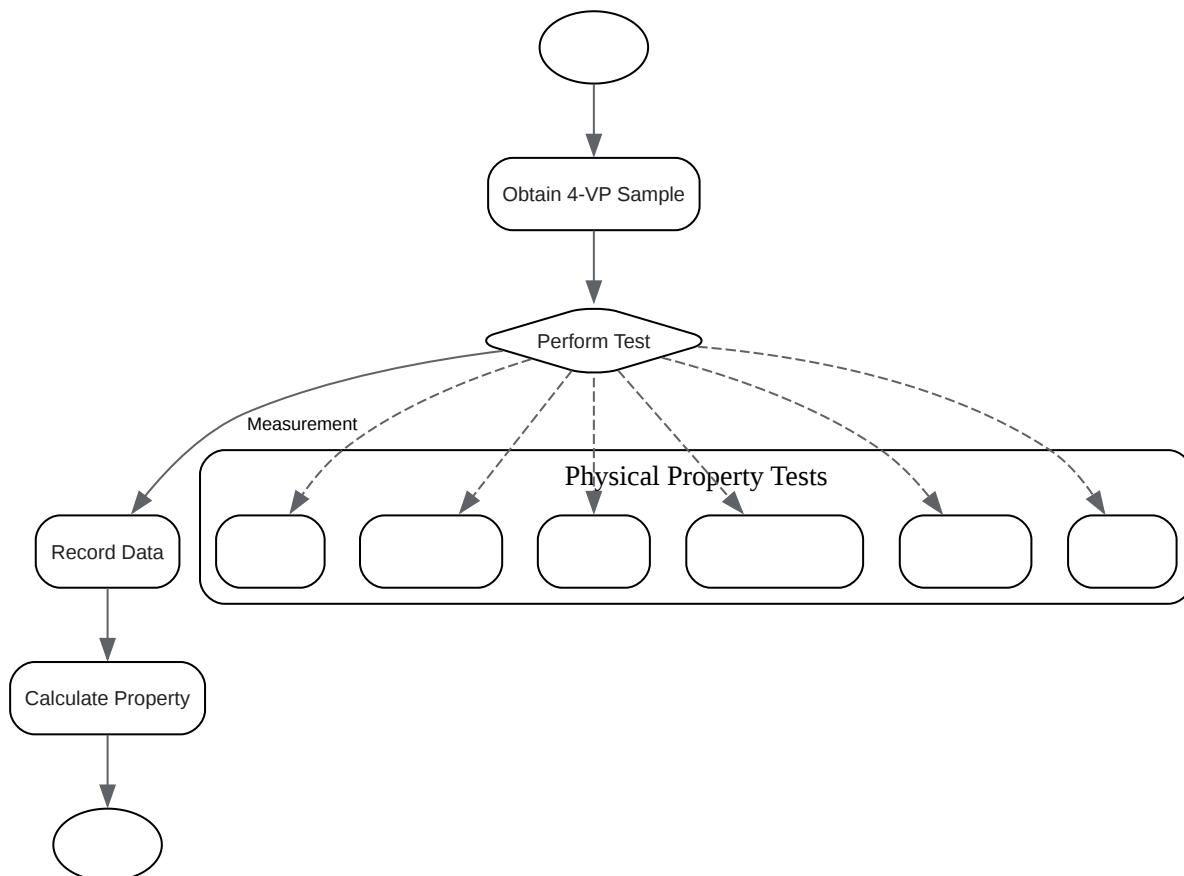
Flash Point Determination

The closed-cup flash point is a critical safety parameter, often determined using a Pensky-Martens closed-cup tester according to ASTM D93.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Pensky-Martens Closed-Cup Protocol (ASTM D93):
 - The test cup of the Pensky-Martens apparatus is filled with the **4-vinylpyridine** sample to the specified level.[\[16\]](#)

- The lid is closed, and the sample is heated at a controlled rate while being stirred.[16][17]
- At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.[16][17]
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[16][17]


pKa Determination


The pKa of the conjugate acid of **4-vinylpyridine** can be determined by potentiometric titration. [1][21][22][23]

- Potentiometric Titration Protocol:
 - A known concentration of **4-vinylpyridine** is dissolved in a suitable solvent, often a water-co-solvent mixture to ensure solubility.[22]
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[21][23]
 - The pH of the solution is monitored using a calibrated pH electrode as the acid is added incrementally.[21][23]
 - A titration curve of pH versus the volume of titrant added is plotted.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to **4-vinylpyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hakon-art.com [hakon-art.com]
- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Vinylpyridine | CAS#:100-43-6 | ChemsrC [chemsrc.com]
- 5. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]
- 6. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. Untitled Document [groups.chem.ubc.ca]
- 13. hinotek.com [hinotek.com]
- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 15. carlroth.com [carlroth.com]
- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 17. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 19. ptplab.net [ptplab.net]
- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 4-Vinylpyridine Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031050#physical-properties-of-4-vinylpyridine-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com